Cas no 1466482-26-7 (1-(cyanomethyl)cyclopropylmethanesulfonyl chloride)

1-(cyanomethyl)cyclopropylmethanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- [1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride
- 1-(cyanomethyl)cyclopropylmethanesulfonyl chloride
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- MDL: MFCD21244836
- Inchi: 1S/C6H8ClNO2S/c7-11(9,10)5-6(1-2-6)3-4-8/h1-3,5H2
- InChI Key: QPSNHBXTQMXSJY-UHFFFAOYSA-N
- SMILES: C1(CC#N)(CS(Cl)(=O)=O)CC1
1-(cyanomethyl)cyclopropylmethanesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B421500-5mg |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |
1466482-26-7 | 5mg |
$ 50.00 | 2022-06-07 | ||
TRC | B421500-10mg |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |
1466482-26-7 | 10mg |
$ 70.00 | 2022-06-07 | ||
TRC | B421500-50mg |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |
1466482-26-7 | 50mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-207495-0.5g |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |
1466482-26-7 | 92% | 0.5g |
$579.0 | 2023-09-16 | |
Enamine | EN300-207495-1g |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |
1466482-26-7 | 92% | 1g |
$743.0 | 2023-09-16 | |
1PlusChem | 1P01BAH0-5g |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |
1466482-26-7 | 92% | 5g |
$2427.00 | 2025-03-19 | |
Enamine | EN300-207495-0.05g |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |
1466482-26-7 | 92% | 0.05g |
$174.0 | 2023-09-16 | |
Enamine | EN300-207495-5g |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |
1466482-26-7 | 92% | 5g |
$2152.0 | 2023-09-16 | |
A2B Chem LLC | AW05604-50mg |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |
1466482-26-7 | 92% | 50mg |
$219.00 | 2024-04-20 | |
A2B Chem LLC | AW05604-100mg |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |
1466482-26-7 | 92% | 100mg |
$306.00 | 2024-04-20 |
1-(cyanomethyl)cyclopropylmethanesulfonyl chloride Related Literature
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
Additional information on 1-(cyanomethyl)cyclopropylmethanesulfonyl chloride
Professional Introduction to 1-(cyanomethyl)cyclopropylmethanesulfonyl chloride (CAS No. 1466482-26-7)
1-(cyanomethyl)cyclopropylmethanesulfonyl chloride, a compound with the chemical formula C₇H₆ClNO₃S, is a specialized intermediate in the field of organic synthesis and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl ring substituted with a methanesulfonyl chloride group and a cyanomethyl side chain. These structural elements contribute to its reactivity and make it a valuable building block in the synthesis of more complex molecules.
The CAS number 1466482-26-7 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. Its molecular structure, featuring both electrophilic and nucleophilic sites, allows for diverse chemical transformations. The methanesulfonyl chloride moiety is particularly significant as it can undergo nucleophilic substitution reactions, while the cyanomethyl group can participate in various condensation and coupling reactions. These properties make 1-(cyanomethyl)cyclopropylmethanesulfonyl chloride a versatile reagent in synthetic chemistry.
In recent years, there has been growing interest in the development of novel pharmaceutical agents derived from cyclopropyl-containing scaffolds. The cyclopropyl group, known for its stability and ability to influence bioactivity, has been incorporated into various drug candidates targeting different therapeutic areas. Among these areas, anti-inflammatory and anticancer agents have seen significant attention due to the structural rigidity provided by the cyclopropyl ring, which enhances binding affinity to biological targets.
One of the most compelling applications of 1-(cyanomethyl)cyclopropylmethanesulfonyl chloride is in the synthesis of biologically active molecules. Researchers have leveraged its reactivity to develop new analogs of existing drugs, aiming to improve efficacy and reduce side effects. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The cyanomethyl group can be further functionalized to introduce additional pharmacophores, enhancing the drug-like properties of the resulting molecules.
The pharmaceutical industry has also shown interest in using this compound as a precursor for antiviral agents. The structural motifs present in 1-(cyanomethyl)cyclopropylmethanesulfonyl chloride can be modified to target viral proteases and integrases, crucial for viral replication. Recent studies have demonstrated that cyclopropyl derivatives exhibit promising antiviral activity by disrupting essential viral enzymes. This research underscores the importance of 1-(cyanomethyl)cyclopropylmethanesulfonyl chloride as a key intermediate in drug discovery efforts.
Another area where this compound has found utility is in materials science. The combination of functional groups makes it suitable for synthesizing polymers with tailored properties. For example, polymers incorporating the methanesulfonyl chloride group can be used as crosslinking agents or modifiers to enhance material stability and durability. Additionally, the cyanomethyl group can participate in polymerization reactions, leading to novel materials with potential applications in coatings, adhesives, and specialty plastics.
The synthesis of 1-(cyanomethyl)cyclopropylmethanesulfonyl chloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include chlorination of cyclopropylmethyl ketone derivatives followed by cyanation and sulfonylation steps. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability. These synthetic advancements have made it easier for researchers to access this valuable intermediate for their studies.
In conclusion, 1-(cyanomethyl)cyclopropylmethanesulfonyl chloride (CAS No. 1466482-26-7) is a multifunctional compound with significant applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it a crucial intermediate in drug discovery and polymer synthesis. As research continues to uncover new applications for this compound, its importance in scientific endeavors is likely to grow further.
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